molecular formula C16H12N2O B049427 1-Fenil-5-(piridin-2-il)-1,2-dihidropiridin-2-ona CAS No. 381725-50-4

1-Fenil-5-(piridin-2-il)-1,2-dihidropiridin-2-ona

Número de catálogo: B049427
Número CAS: 381725-50-4
Peso molecular: 248.28 g/mol
Clave InChI: JHBMGQOABUXDND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, also known as 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de agentes antiepilépticos

1-Fenil-5-(piridin-2-il)-1,2-dihidropiridin-2-ona: se ha identificado como un posible agente antiepiléptico, particularmente para las convulsiones de inicio parcial refractarias . Su mecanismo como antagonista no competitivo del receptor AMPA lo convierte en un candidato prometedor para reducir la actividad convulsiva en modelos de epilepsia.

Investigación de fármacos antifibróticos

Los derivados de este compuesto han mostrado actividades antifibróticas significativas, superando a fármacos conocidos como la pirfenidona en los estudios . Estos derivados podrían desarrollarse potencialmente en nuevos fármacos antifibróticos, abordando afecciones como la fibrosis hepática.

Síntesis de compuestos heterocíclicos

El compuesto sirve como una estructura central para la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas . Esto es crucial en química medicinal para el desarrollo de fármacos con diversos efectos farmacológicos.

Inhibición de la expresión de colágeno

En el contexto de la antifibrosis, derivados específicos de This compound inhibieron eficazmente la expresión de colágeno in vitro, que es un factor clave en el desarrollo de enfermedades fibróticas .

Reducción del contenido de hidroxiprolina

También se ha demostrado que estos compuestos reducen el contenido de hidroxiprolina en el medio de cultivo celular, que es otro marcador significativo de fibrosis .

Aplicaciones de síntesis quimiodivergente

El compuesto se utiliza en procesos de síntesis quimiodivergente para crear una variedad de amidas y derivados de bromoimidazo, mostrando su versatilidad en la síntesis orgánica .

Mecanismo De Acción

Target of Action

The primary target of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, also known as Perampanel , is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

Perampanel acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular calcium ion concentration , thereby reducing neuronal excitation .

Biochemical Pathways

Perampanel affects the upstream regulatory pathways of GluA1 phosphorylation, including protein kinase C (PKC), Ca2±calmodulin-dependent protein kinase II (CAMKII), protein kinase A (PKA), extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and protein phosphatase (PP) 1, PP2A, and PP2B . These molecules mediate GluA1 phosphorylations, which regulate AMPA receptor functionality .

Pharmacokinetics

After oral ingestion, Perampanel is rapidly absorbed with Tmax values of 0.5–2.5 h and has a bioavailability of 100% . It undergoes extensive metabolism in the liver, via primary oxidation and sequential glucuronidation, to form various metabolites none of which are pharmacologically active . Less than 0.12% of an administered dose is excreted as unchanged perampanel in urine . In the absence of enzyme-inducing antiseizure medications, plasma elimination half-life values in adults are 48 h .

Result of Action

Perampanel has been shown to reduce the frequency of focal-onset seizures and primary generalized tonic seizures in people with epilepsy . It effectively inhibits spontaneous seizure activities . It enhances phospho (p)-GluA1-S831 and -S845 ratios (phosphoprotein/total protein), while it reduces GluA1 expression .

Action Environment

The efficacy and stability of Perampanel can be influenced by various environmental factors such as the presence of other drugs. For instance, the presence of enzyme-inducing antiseizure medications like carbamazepine can decrease the half-life values of Perampanel . Therefore, the drug-drug interactions and the patient’s overall health condition can significantly impact the action of Perampanel.

Propiedades

IUPAC Name

1-phenyl-5-pyridin-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBMGQOABUXDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610094
Record name 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381725-50-4
Record name 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-5-pyridin-2-ylpyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

While stirring 5-Pyridin-2-yl-2 (1H)-pyridone (185 g), PhB(OH)2 (261 g), Cu(OAc)2 (19.4 g), pyridine (173 ml) and DMF (1480 ml) at room temperature, air was blown at 2.0 L/minute therein, to initiate the reactions. Since 26% of the reactant remained unreacted 7 hours after the initiation of the reaction, flow of air was stopped to suspend the reactions. On the next day, air was blown into the solution to restart the reactions, and the reactant was consumed to 0.57% of the initial weight in 5.5 hours. The reaction solution was poured into ice-cooled 10% aqueous ammonia (7.5 L), to give MA045. The resulting precipitates were collected by filtration under reduced pressure, and washed with water (3 L). The resulting crystals were suspended into 10% aqueous ammonia (3.6 L) under stirring at room temperature for 1 hour. Then the crystals were collected by filtration under reduced pressure, and washed with water (2 L). The resulting crystals were air-dried overnight, to give 187 g (68%) of the title compound as brown crystals.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1480 mL
Type
solvent
Reaction Step One
[Compound]
Name
reactant
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.